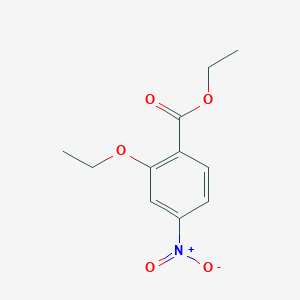

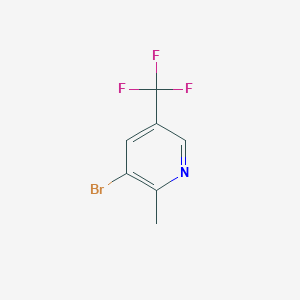

![molecular formula C11H10BrNO B1375047 6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one CAS No. 1190861-39-2](/img/structure/B1375047.png)

6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one

Overview

Description

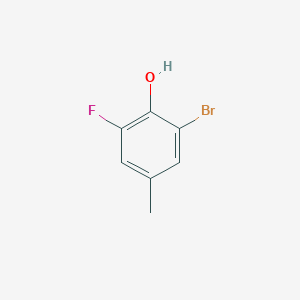

6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

- Cyclobutane diamines, including derivatives like 6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one, are used as sterically constrained diamine building blocks in drug discovery. They are synthesized using malonate alkylation chemistry and their conformational preferences have been evaluated by X-ray diffraction (Radchenko et al., 2010).

Chemoselective Synthesis

- This compound is involved in the chemoselective double Michael additions of indolin-2-one to divinyl ketones, resulting in derivatives like 2,6-diarylspiro[cyclohexane-1,3′-indoline]-2′4-diones. The method is characterized by high chemoselectivity and atom- and step-economy (Li et al., 2017).

Photocycloaddition-Retro-Mannich Fragmentation

- The compound undergoes tandem intramolecular photocycloaddition-retro-Mannich fragmentation, leading to spiro[indoline-3,3'-pyrrolenine] structures. This reaction is used in the total synthesis of alkaloids like (+/-)-coerulescine and (+/-)-horsfiline (White et al., 2010).

Cytotoxicity and ROS Generation

- Selenium-containing dispiro indolinones, potentially including this compound derivatives, exhibit cytotoxic activity and may increase the level of intracellular reactive oxygen species (ROS) in cancer cell lines (Novotortsev et al., 2021).

P53 Modulators

- Analogs of spiro[imidazo[1,5-c]thiazole-3,3'-indoline]-2',5,7(6H,7aH)-triones, which may be structurally related to this compound, have been synthesized for antiproliferative activity and p53 modulation in cancer therapy (Bertamino et al., 2013).

Asymmetric Multi-Component Reactions

- The compound is involved in asymmetric multi-component reactions for the synthesis of tetracyclic indolines with four continuous stereocenters. This is significant in the synthesis of bioactive natural products and pharmaceuticals (Kuang et al., 2018).

Photocatalytic Dearomative Intermolecular Cycloaddition

- In photocatalytic dearomative intermolecular [2 + 2] cycloadditions, the compound is used to create fused cyclobutane-containing scaffolds. This method is applicable in drug discovery due to its versatility and regio- and diastereoselectivity (Oderinde et al., 2020).

Tandem Au-Catalyzed 3,3-Rearrangement-[2 + 2] Cycloadditions

- The compound is used in tandem Au-catalyzed 3,3-rearrangement-[2 + 2] cycloadditions for the synthesis of highly functionalized 2,3-indoline-fused cyclobutanes (Zhang, 2005).

Optical Sensing of Metal Ions

- Derivatives of this compound are used in the optical sensing of metal ions, such as Cu2+, which has applications in environmental and healthcare fields (Singh et al., 2018).

Anticancer Agents

- Novel indeno-spiro derivatives, structurally related to this compound, have been synthesized and evaluated as anticancer agents, showing promise in breast cancer cell lines (Patravale et al., 2016).

Molecular Docking Studies

- Molecular docking studies of isatin derivatives, which may include this compound, have been conducted to understand their interaction with proteins like bovine serum albumin. This is important for drug development and understanding drug-protein interactions (Patil et al., 2019).

Properties

IUPAC Name |

6-bromospiro[1H-indole-3,1'-cyclobutane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c12-7-2-3-8-9(6-7)13-10(14)11(8)4-1-5-11/h2-3,6H,1,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVCFLHNDBDPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C3=C(C=C(C=C3)Br)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728896 | |

| Record name | 6'-Bromospiro[cyclobutane-1,3'-indol]-2'(1'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190861-39-2 | |

| Record name | 6'-Bromospiro[cyclobutane-1,3'-indol]-2'(1'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

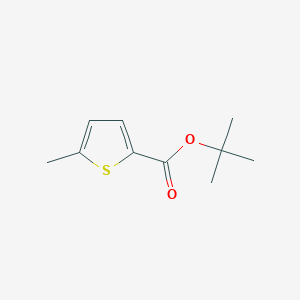

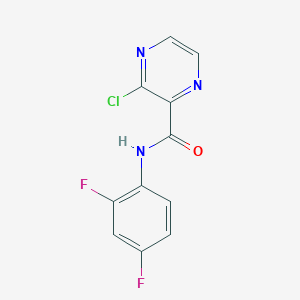

![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)

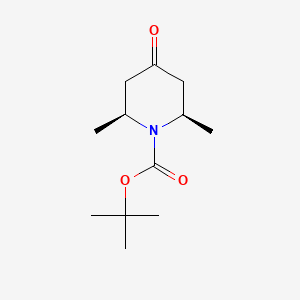

![3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B1374976.png)

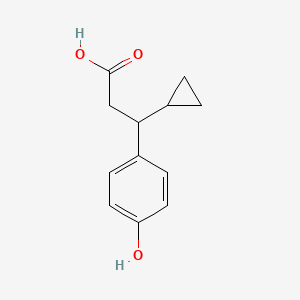

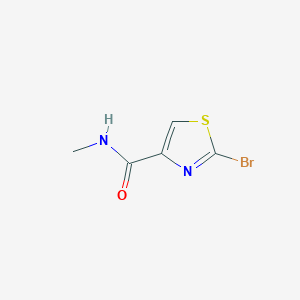

![7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1374977.png)

![3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1374981.png)

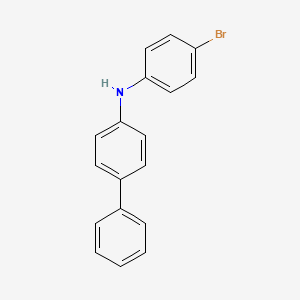

![2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374987.png)